Terdecamycin

Übersicht

Beschreibung

Terdecamycin is a broad-spectrum antibiotic belonging to the tetracycline class of compounds. These antibiotics are known for their ability to inhibit protein synthesis in bacteria, making them effective against a wide range of bacterial infections. This compound, like other tetracyclines, is derived from the Streptomyces genus of Actinobacteria .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Terdecamycin wird durch eine Reihe chemischer Reaktionen synthetisiert, die von einfachen organischen Verbindungen ausgehen. Die Synthese beinhaltet die Bildung eines linearen, kondensierten Tetracyclus-Kerns, der für Tetracycline charakteristisch ist. Der Prozess umfasst mehrere Schritte wie Halogenierung, Hydroxylierung und Cyclisierung unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise durch Fermentationsprozesse unter Verwendung von Streptomyces-Bakterien. Die Bakterien werden in großen Fermentationsbehältern kultiviert, wo sie this compound als Sekundärmetabolit produzieren. Die Verbindung wird dann durch verschiedene chromatographische Techniken extrahiert und gereinigt .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, die unterschiedliche pharmakologische Eigenschaften aufweisen können.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Haupterzeugnisse:

Oxidierte Derivate: Dazu können hydroxylierte oder Ketonformen von this compound gehören.

Reduzierte Formen: Dazu kann Dihydrothis compound gehören.

Substituierte Verbindungen: Dazu können halogenierte oder alkylierte Derivate gehören.

Wissenschaftliche Forschungsanwendungen

Terdecamycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen verwendet, um seine Reaktivität zu untersuchen und neue Derivate zu synthetisieren.

Biologie: Wird in Studien zur bakteriellen Proteinsynthese und Resistenzmechanismen eingesetzt.

Medizin: Wird auf seine potenzielle Wirksamkeit bei der Behandlung verschiedener bakterieller Infektionen untersucht, einschließlich solcher, die gegen andere Antibiotika resistent sind.

Industrie: Wird in der Produktion von Futtermittelzusätzen für Tiere verwendet, um das Wachstum zu fördern und Infektionen vorzubeugen

5. Wirkmechanismus

This compound entfaltet seine antibakterielle Wirkung durch Bindung an die 30S-ribosomale Untereinheit von Bakterien. Diese Bindung verhindert die Anlagerung von Aminoacyl-tRNA am Ribosom, wodurch die Proteinsynthese gehemmt wird. Die Störung der Proteinsynthese führt letztendlich zum Absterben der Bakterienzelle. This compound bindet auch in gewissem Umfang an die 50S-ribosomale Untereinheit, was die zytoplasmatische Membran verändern und dazu führen kann, dass intrazelluläre Bestandteile aus Bakterienzellen austreten .

Ähnliche Verbindungen:

- Tetracyclin

- Oxytetracyclin

- Chlortetracyclin

Vergleich:

- Tetracyclin: Wie this compound hemmt Tetracyclin die Proteinsynthese durch Bindung an die 30S-ribosomale Untereinheit. Tetracyclin hat eine kürzere Halbwertszeit und andere pharmakokinetische Eigenschaften .

- Oxytetracyclin: Diese Verbindung ähnelt this compound in ihrem Wirkmechanismus, hat aber ein breiteres Wirkungsspektrum und wird zur Behandlung einer größeren Bandbreite von Infektionen eingesetzt .

- Chlortetracyclin: Chlortetracyclin ist ein weiteres Tetracyclin-Antibiotikum mit ähnlicher antibakterieller Aktivität. Es wird häufig in der Veterinärmedizin eingesetzt und hat unterschiedliche pharmakologische Eigenschaften im Vergleich zu this compound .

This compound zeichnet sich durch seine einzigartigen strukturellen Modifikationen aus, die möglicherweise spezifische Vorteile in Bezug auf Stabilität, Löslichkeit und Resistenz gegen bakteriellen Abbau bieten .

Wirkmechanismus

Terdecamycin exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, thereby inhibiting protein synthesis. The disruption of protein synthesis ultimately leads to the death of the bacterial cell. This compound also binds to some extent to the 50S ribosomal subunit, which may alter the cytoplasmic membrane and cause intracellular components to leak from bacterial cells .

Vergleich Mit ähnlichen Verbindungen

- Tetracycline

- Oxytetracycline

- Chlortetracycline

Comparison:

- Tetracycline: Like terdecamycin, tetracycline inhibits protein synthesis by binding to the 30S ribosomal subunit. tetracycline has a shorter half-life and different pharmacokinetic properties .

- Oxytetracycline: This compound is similar to this compound in its mechanism of action but has a broader spectrum of activity and is used to treat a wider range of infections .

- Chlortetracycline: Chlortetracycline is another tetracycline antibiotic with similar antibacterial activity. It is often used in veterinary medicine and has different pharmacological properties compared to this compound .

This compound stands out due to its unique structural modifications, which may confer specific advantages in terms of stability, solubility, and resistance to bacterial degradation .

Eigenschaften

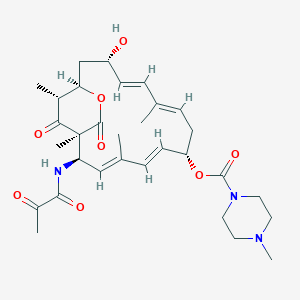

IUPAC Name |

[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43N3O8/c1-19-7-10-23(36)18-25-21(3)27(37)31(5,29(39)42-25)26(32-28(38)22(4)35)17-20(2)9-12-24(11-8-19)41-30(40)34-15-13-33(6)14-16-34/h7-10,12,17,21,23-26,36H,11,13-16,18H2,1-6H3,(H,32,38)/b10-7+,12-9+,19-8+,20-17+/t21-,23-,24+,25-,26-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZIMXXFUIVOSF-KHDAEWLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)OC(=O)N3CCN(CC3)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2C[C@@H](/C=C/C(=C/C[C@@H](/C=C/C(=C/[C@H]([C@@](C1=O)(C(=O)O2)C)NC(=O)C(=O)C)/C)OC(=O)N3CCN(CC3)C)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113167-61-6 | |

| Record name | Terdecamycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113167616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 113167-61-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERDECAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F6E3ZFI88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

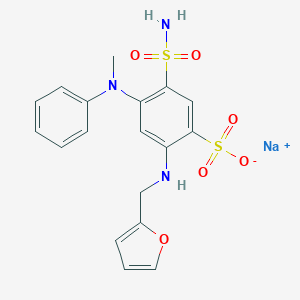

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

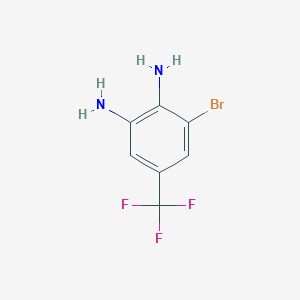

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B38289.png)